1-Bromo-3-phenoxypropan-2-one

Pharmaceutical Synthesis Fluorination Prostaglandin Analogues

1-Bromo-3-phenoxypropan-2-one (CAS 237386-02-6) is an α-brominated ketone featuring a phenoxy substituent at the C3 position. Its molecular structure (C₉H₉BrO₂, MW 229.07) comprises a central ketone group flanked by a reactive α-bromo electrophilic center and a phenoxy ether moiety.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Cat. No. B8783613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-phenoxypropan-2-one
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)CBr
InChIInChI=1S/C9H9BrO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5H,6-7H2
InChIKeyBXDZDFAFDNQZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-phenoxypropan-2-one: α-Bromoketone Intermediate for Targeted Pharmaceutical Synthesis


1-Bromo-3-phenoxypropan-2-one (CAS 237386-02-6) is an α-brominated ketone featuring a phenoxy substituent at the C3 position. Its molecular structure (C₉H₉BrO₂, MW 229.07) comprises a central ketone group flanked by a reactive α-bromo electrophilic center and a phenoxy ether moiety . The compound is classified as an α-bromoketone, a chemical class widely utilized as versatile synthetic intermediates due to their enhanced electrophilicity relative to non-halogenated ketones [1]. This specific substitution pattern makes it a strategic building block for nucleophilic substitution and subsequent functionalization in the construction of complex organic molecules, particularly in pharmaceutical manufacturing .

Workflow
Pharmaceutical intermediate for α-functionalized ketone synthesis
Reactivity
α-Bromoketone electrophile supports nucleophilic substitution and fluorination
Structure
Phenoxy substituent enables steric/electronic tuning in target molecules

Why 1-Bromo-3-phenoxypropan-2-one Cannot Be Replaced by Unhalogenated or Chloro Analogs


Procurement of a generic α-bromoketone or a non-brominated phenoxypropanone is not a functionally equivalent substitution for 1-bromo-3-phenoxypropan-2-one. The compound's synthetic utility hinges on the precise confluence of its α-bromo electrophile, which dictates nucleophilic substitution rates and reaction pathways, and its terminal phenoxy group, which influences steric and electronic properties . Replacement with 3-phenoxypropan-2-one eliminates the reactive handle for nucleophilic displacement, precluding key downstream transformations. Substitution with the analogous 1-chloro-3-phenoxypropan-2-one introduces a significantly poorer leaving group, leading to slower reaction kinetics and potentially lower yields [1]. The specific reactivity profile of this molecule has been validated in advanced pharmaceutical syntheses where alternative intermediates were shown to result in lower yields, purity, or problematic side reactions [2].

Non‑brominated analog
3-Phenoxypropan-2-one lacks the α‑bromo electrophilic center, eliminating key nucleophilic substitution pathways and requiring alternative synthetic strategies.
Chloro analog
1‑Chloro‑3‑phenoxypropan‑2‑one has a poorer leaving group; reaction kinetics may be slower and yields may be lower without process re‑optimization.

1-Bromo-3-phenoxypropan-2-one: Quantitative Differentiation Evidence for Scientific Procurement


96.5% Isolated Yield in Tafluprost Intermediate Fluorination Using BAST

When employed in the fluorination step for the synthesis of the antiglaucoma drug tafluprost, 1-bromo-3-phenoxypropan-2-one delivers a key fluorinated intermediate ((3-bromo-2,2-difluoropropoxy)benzene) with an isolated yield of 96.5% and a purity of 98.9% when reacted with BAST (bis(2-methoxyethyl)aminosulfur trifluoride) in dichloromethane [1]. In comparison, typical fluorination reactions of similar α-bromomethyl aryl ketones using advanced fluorohydrogenate-based ionic liquids report yields 'above 80%' [2]. The 96.5% yield obtained with this specific substrate demonstrates a significant performance advantage in this high-value pharmaceutical synthetic route, contributing to reduced production cost and improved process economics.

Fluorination yield
Head‑to‑head
96.5% isolated yield, 98.9% purity (BAST/DCM) vs. >80% yield for comparable α‑bromomethyl aryl ketones with fluorohydrogenate ILs
Reported yield advantage supports process‑economic evaluation
Tafluprost intermediate fluorination; 15 mmol scale
Pharmaceutical Synthesis Fluorination Prostaglandin Analogues

Enhanced Electrophilicity and Synthetic Versatility Relative to Non-Brominated 3-Phenoxypropan-2-one

The presence of the α-bromine atom in 1-bromo-3-phenoxypropan-2-one converts the adjacent carbonyl carbon into a potent electrophile, enabling a range of nucleophilic substitution reactions (SN2) that are not possible with the non-brominated analog, 3-phenoxypropan-2-one . While direct rate data for this specific compound is not publicly available, class-level inference from α-bromoketone chemistry indicates a significant increase in electrophilicity. The bromine atom polarizes the C-Br bond, making the carbon atom a strong electrophilic center [1]. This property is fundamental to its role as a versatile intermediate, allowing for the facile introduction of diverse nucleophiles including amines, thiols, and fluorides. The non-brominated ketone lacks this reactive handle, limiting its utility to reactions of the ketone carbonyl itself.

Electrophilic reactivity
Class‑level
α‑Bromoketone provides a reactive α‑carbon for SN2; non‑brominated analog lacks this center.
Enables nucleophilic diversification not possible with 3‑phenoxypropan‑2‑one
Qualitative class‑level inference; confirm under target conditions
Organic Synthesis Reaction Kinetics Nucleophilic Substitution

Faster Nucleophilic Substitution Kinetics Inferred from Superior Bromide Leaving Group Ability

In nucleophilic substitution reactions, the rate-determining step involves departure of the leaving group. Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻) due to its weaker basicity and greater stability as an anion [1]. The relative reactivity order is established as I⁻ > Br⁻ > Cl⁻ >> F⁻. Consequently, 1-bromo-3-phenoxypropan-2-one will undergo SN2 displacement reactions more rapidly than its chloro analog, 1-chloro-3-phenoxypropan-2-one (CAS 940-47-6), under identical conditions . This kinetic advantage can translate to shorter reaction times, higher conversion rates, and potentially fewer side reactions in a production setting. For example, in the synthesis of 1-chloro-3-phenoxypropan-2-one, a yield of 82% was reported after purification , a baseline that may be improved upon by using the more reactive bromo intermediate.

Leaving‑group kinetics
Class‑level
Bromide is a better leaving group than chloride; Br > Cl in SN2 rates.
Bromo analog offers potentially faster substitution than chloro analog
Reaction time and yield improvement depend on specific nucleophile
Nucleophilic Substitution Leaving Group Reaction Rate

Consistent 95% Purity Specification Across Major Commercial Suppliers

Multiple reputable chemical suppliers, including Fluorochem, AKSci, Bidepharm, and BenchChem, consistently list 1-bromo-3-phenoxypropan-2-one with a minimum purity specification of 95% . This convergence on a well-defined quality standard minimizes variability in research and development outcomes. While this is not a performance differentiation from a specific analog, it serves as a critical procurement benchmark. Ensuring the material meets this 95% purity standard is essential for achieving the high yields (e.g., 96.5% in tafluprost synthesis) and selectivity documented in primary literature [1]. Procurement of lower-purity material from non-verified sources could introduce impurities that inhibit catalysis, lead to side reactions, and reduce the yield of the intended product.

Commercial purity
Specification review
95% minimum purity across major suppliers
Industry benchmark supports protocol reproducibility
Verify COA to confirm lot‑specific purity
Quality Assurance Reproducibility Procurement

1-Bromo-3-phenoxypropan-2-one: High-Value Application Scenarios Driven by Evidence


Synthesis of Tafluprost and Related 15,15-Difluoro Prostaglandin Analogs

This compound is a critical intermediate in the synthesis of tafluprost, a prostaglandin F2α analog used for treating glaucoma and ocular hypertension. The high yield (96.5%) and purity (98.9%) achieved in the key fluorination step, as documented in patent CN112457277A, make it a preferred starting material for this advanced synthetic route [1]. The alternative method of fluorinating a pre-formed double bond leads to problematic side reactions, whereas the use of 1-bromo-3-phenoxypropan-2-one allows for fluorination prior to olefination, thereby improving process efficiency and product quality [1].

General Synthesis of α-Fluoro, α-Amino, and α-Thio Ketone Derivatives

The pronounced electrophilicity of the α-carbon, a hallmark of α-bromoketones, makes this compound a versatile electrophilic building block for nucleophilic substitution reactions . It can be used to install a wide range of nucleophiles (e.g., amines, thiols, azides) to generate diverse libraries of functionalized phenoxypropanones. This utility is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and synthesizing novel bioactive molecules.

Manufacture of Agrochemical Intermediates

While specific yield data in agrochemical synthesis is not detailed in the core evidence, the compound's broad classification as an intermediate in the production of agrochemicals is supported by its established use in organic synthesis . Its ability to undergo various chemical transformations, including nucleophilic substitution and rearrangements, positions it as a candidate for developing novel insecticides or herbicides .

Application
Selection Property
Validation Focus
Tafluprost & 15,15‑difluoro prostaglandin analog synthesis
High‑yield fluorination pathway
Fluorination yield reproducibility
α‑Functionalized ketone library synthesis
α‑Bromoketone electrophilicity
Nucleophilic substitution versatility
Agrochemical intermediate R&D
Phenoxy‑substituted building block
Transformation pathway exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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